molecular formula C14H20N6O4 B613782 N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide CAS No. 956139-23-4

N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide

Cat. No.: B613782
CAS No.: 956139-23-4
M. Wt: 336.35 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide is a complex organic compound with the molecular formula C14H20N6O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide involves multiple stepsThe hydroxymethyl group is then added to the morpholine ring, and the final step involves the attachment of the isobutyramide group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents used in the industrial synthesis include morpholine, purine derivatives, and isobutyryl chloride .

Chemical Reactions Analysis

Types of Reactions

N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[6,9-Dihydro-9-[(2R,6S)-6-(hydroxymethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-propanamide involves the inhibition of DNA polymerase activity. This inhibition prevents the replication of DNA, thereby impeding the proliferation of cancer cells and viruses. The compound interacts with the active site of the enzyme, blocking its function and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer its distinct chemical and biological properties. Its ability to inhibit DNA polymerase activity makes it a promising candidate for therapeutic applications.

Properties

IUPAC Name

N-[9-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N6O4/c1-7(2)12(22)18-14-17-11-10(13(23)19-14)16-6-20(11)9-4-15-3-8(5-21)24-9/h6-9,15,21H,3-5H2,1-2H3,(H2,17,18,19,22,23)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZQMPPIBVPMCZ-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CNCC(O3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3CNC[C@H](O3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.